molecular formula C19H23N7O B6450018 1-(propan-2-yl)-2-[5-(1H-1,2,4-triazole-3-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1H-1,3-benzodiazole CAS No. 2549017-63-0

1-(propan-2-yl)-2-[5-(1H-1,2,4-triazole-3-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1H-1,3-benzodiazole

Número de catálogo: B6450018
Número CAS: 2549017-63-0
Peso molecular: 365.4 g/mol
Clave InChI: XXYGBWGZVARCPB-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

The compound 1-(propan-2-yl)-2-[5-(1H-1,2,4-triazole-3-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1H-1,3-benzodiazole is a nitrogenous heterocyclic molecule featuring a 1,3-benzodiazole core fused with a benzene and imidazole ring system. Key structural elements include:

  • 1-(propan-2-yl): An isopropyl group at position 1, enhancing lipophilicity and membrane permeability .
  • 2-[5-(1H-1,2,4-triazole-3-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]: A complex substituent at position 2, combining a 1,2,4-triazole ring (known for antifungal activity ) with a bicyclic octahydropyrrolo[3,4-c]pyrrole moiety. The latter may improve target binding affinity via conformational rigidity and hydrogen-bonding interactions .

Propiedades

IUPAC Name

[2-(1-propan-2-ylbenzimidazol-2-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-(1H-1,2,4-triazol-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N7O/c1-12(2)26-16-6-4-3-5-15(16)22-19(26)25-9-13-7-24(8-14(13)10-25)18(27)17-20-11-21-23-17/h3-6,11-14H,7-10H2,1-2H3,(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXYGBWGZVARCPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C2=CC=CC=C2N=C1N3CC4CN(CC4C3)C(=O)C5=NC=NN5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Benzimidazole Derivatives

Benzimidazole (1,3-benzodiazole) derivatives are widely studied for their antiviral, anticancer, and antimicrobial properties . Unlike the target compound, simpler benzimidazoles lack the triazole-carbonyl-pyrrolopyrrole substituent, resulting in reduced specificity for fungal targets. For example:

Compound Core Structure Key Substituents Biological Activity
Benzimidazole 1,3-Benzodiazole None Broad-spectrum (e.g., antiparasitic)
Target Compound 1,3-Benzodiazole 1-(propan-2-yl), triazole-carbonyl-pyrrolopyrrole Potential antifungal/antiviral (inferred from substituents)

Indazole Derivatives

Indazoles (1,2-benzodiazoles) exhibit anticancer and antidiabetic activities . Structural isomerism (1,2- vs. 1,3-benzodiazole) alters electronic properties and target selectivity. For instance:

Compound Core Structure Key Substituents Biological Activity
1H-Indazole 1,2-Benzodiazole None Antiproliferative
Target Compound 1,3-Benzodiazole Complex substituent at position 2 Likely enhanced kinase inhibition (due to triazole-pyrrolopyrrole)

Triazole-Containing Antifungals

Triazole rings are critical in antifungal agents (e.g., fluconazole) due to their ability to inhibit cytochrome P450 enzymes . The target compound’s triazole moiety may confer similar mechanisms:

Compound Core Structure Key Substituents Biological Activity
Fluconazole Triazole 2,4-Difluorophenyl Antifungal (CYP51 inhibition)
Target Compound 1,3-Benzodiazole + triazole Isopropyl, pyrrolopyrrole linker Hypothesized dual action (enzyme inhibition + receptor binding)

Pyrrolidine/Oxadiazole Hybrids

Compounds like 5-[2-[(3R)-1-(2-Phenylethyl)pyrrolidin-3-yl]oxyphenyl]-3-(4-pyridyl)-1,2,4-oxadiazole () highlight the role of pyrrolidine in enhancing pharmacokinetics. However, oxadiazole rings differ from triazole-carbonyl groups in electronic and steric effects:

Compound Core Structure Key Substituents Biological Activity
1a/1b () Oxadiazole + pyrrolidine Phenylethyl, pyridyl Antiviral (unspecified targets)
Target Compound 1,3-Benzodiazole Triazole-carbonyl-pyrrolopyrrole Potential broader spectrum (structural complexity)

Structure–Activity Relationship (SAR) Insights

  • 1,3-Benzodiazole Core : Essential for DNA intercalation or kinase inhibition, as seen in benzimidazole-based drugs .
  • Triazole-Carbonyl Group : Enhances antifungal activity by mimicking natural substrates of fungal enzymes .
  • Octahydropyrrolo[3,4-c]pyrrole : May improve blood-brain barrier penetration or reduce metabolic degradation compared to simpler pyrrolidines .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.